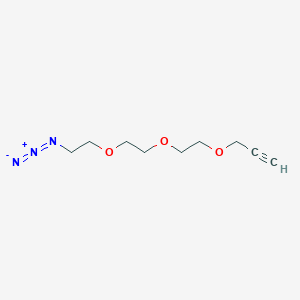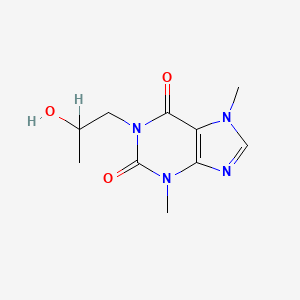
SK609 HCl
Übersicht
Beschreibung
SK 609 Hydrochlorid ist ein selektiver Dopamin-D3-Rezeptor-Agonist.
Wissenschaftliche Forschungsanwendungen
SK 609 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study dopamine receptor interactions and signaling pathways.
Biology: The compound is used to investigate the role of dopamine receptors in various biological processes.
Medicine: SK 609 hydrochloride is studied for its potential therapeutic applications in treating Parkinson’s disease and cognitive disorders.
Industry: The compound is used in the development of new drugs targeting dopamine receptors
Wirkmechanismus
Target of Action
SK609 HCl, also known as 4-(2-Chlorophenyl)butan-2-amine hydrochloride, primarily targets the Dopamine D3 receptor (D3R) and the Norepinephrine transporter . The D3R is a subtype of the dopamine receptor, which plays a crucial role in the central nervous system. The Norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic nerve terminals .
Mode of Action
This compound acts as a selective agonist for the D3R and a blocker for the Norepinephrine transporter . It selectively activates D3R without affinity for the dopamine transporter . This means that it binds to the D3R and induces a biological response, while it inhibits the reuptake of norepinephrine by blocking its transporter .
Biochemical Pathways
The activation of D3R and the blockade of the Norepinephrine transporter by this compound can lead to an increase in the extracellular concentrations of the neurotransmitters dopamine and norepinephrine This can affect various biochemical pathways, particularly those involved in cognitive functions
Pharmacokinetics
Its ability to cross the blood-brain barrier and exert effects on the central nervous system suggests good bioavailability .
Result of Action
This compound has been shown to improve cognitive performance without increasing psychostimulant-like spontaneous locomotor activity . This suggests that it may benefit neurocognitive function without the side effects typically associated with psychostimulants .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SK 609 Hydrochlorid beinhaltet die Herstellung der Stammverbindung, gefolgt von ihrer Umwandlung in das Hydrochloridsalz. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Stammverbindung: Die Stammverbindung wird durch eine Reihe organischer Reaktionen synthetisiert, darunter Alkylierung und Aminierung.
Umwandlung in das Hydrochloridsalz: Die Stammverbindung wird dann mit Salzsäure umgesetzt, um SK 609 Hydrochlorid zu bilden
Industrielle Produktionsmethoden
Die industrielle Produktion von SK 609 Hydrochlorid beinhaltet die Hochskalierung des Laborsyntheseverfahrens. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
SK 609 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: SK 609 Hydrochlorid kann zu seinem entsprechenden Amin reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung verschiedener oxidierter Derivate führen, während Reduktion typischerweise das entsprechende Amin liefert .
Wissenschaftliche Forschungsanwendungen
SK 609 Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung von Dopaminrezeptor-Interaktionen und Signalwegen verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Dopaminrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: SK 609 Hydrochlorid wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung der Parkinson-Krankheit und kognitiver Störungen untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Dopaminrezeptoren abzielen
Wirkmechanismus
SK 609 Hydrochlorid übt seine Wirkung durch die selektive Bindung an Dopamin-D3-Rezeptoren aus. Diese Bindung aktiviert Gi/o-Proteine und nachgeschaltete ERK1/2-Signalwege. Die Verbindung hat eine hohe Affinität zu Dopamin-D3-Rezeptoren, mit einem EC50-Wert von 1109 nM .
Analyse Chemischer Reaktionen
Types of Reactions
SK 609 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: SK 609 hydrochloride can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the corresponding amine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pramipexol: Ein weiterer Dopamin-D3-Rezeptor-Agonist, der bei der Behandlung der Parkinson-Krankheit eingesetzt wird.
Ropinirol: Ein Dopaminagonist mit ähnlichen Anwendungen bei der Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms
Einzigartigkeit
SK 609 Hydrochlorid ist einzigartig aufgrund seiner selektiven Bindung an Dopamin-D3-Rezeptoren und seiner atypischen Signalgebungseigenschaften. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Dopaminrezeptor-Interaktionen und die Entwicklung neuer therapeutischer Mittel .
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYSMVSGDVJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092797-77-7 | |
| Record name | Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B1193437.png)



